![molecular formula C8H9F3O3 B13447656 rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447656.png)
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . The reaction conditions often include the use of palladium catalysts and specific ligands to facilitate the formation of the desired bicyclic structure.
Analyse Des Réactions Chimiques
Types of Reactions: rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups.
Applications De Recherche Scientifique
rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- rac-(1R,2S,4S)-Bicyclo[2.2.1]heptane-2-carboxylic acid
- rac-(1S,2S,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
Comparison: rac-(1R,2S,3S,4S)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.
Propriétés
Formule moléculaire |
C8H9F3O3 |
|---|---|
Poids moléculaire |
210.15 g/mol |
Nom IUPAC |
(1S,2R,3R,4R)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H9F3O3/c9-8(10,11)6-4-2-1-3(14-4)5(6)7(12)13/h3-6H,1-2H2,(H,12,13)/t3-,4+,5-,6-/m0/s1 |
Clé InChI |
AUZBEXWVMFBWAT-FSIIMWSLSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C(=O)O)C(F)(F)F |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


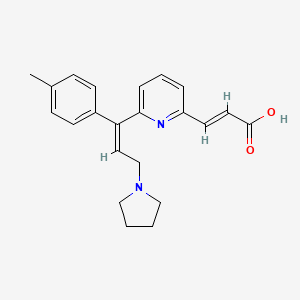
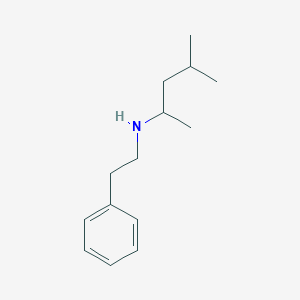
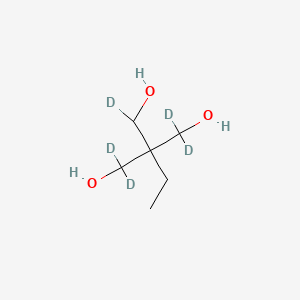
![N,N'-[5-(2-Methoxyphenoxy)[2,2'-bipyrimidine]-4,6-diyl]bis[4-(1,1-dimethylethyl)benzenesulfonamide]](/img/structure/B13447602.png)
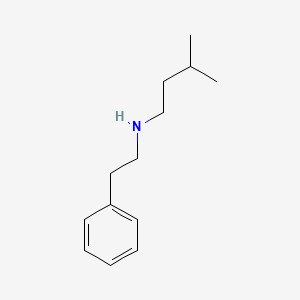
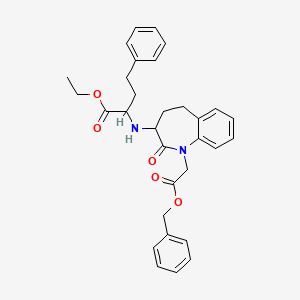


![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid](/img/structure/B13447631.png)
![2-[2-(Methyl-d3-thio)ethyl-1,1,2,2-d4]-1H-isoindole-1,3(2H)-dione](/img/structure/B13447638.png)
![(6R,7S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13447649.png)

![rac-(1R,2R,4S)-2-phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13447666.png)
![1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane](/img/structure/B13447677.png)
